2-Bromo-4-iodo-1,3-dimethoxybenzene
Description
Contextualization of 2-Bromo-4-iodo-1,3-dimethoxybenzene within Haloaromatic Chemistry
Haloaromatic compounds, or aryl halides, are organic molecules where a halogen atom is directly bonded to an aromatic ring. wikipedia.orgyoutube.com Their chemistry is a cornerstone of modern organic synthesis, with applications ranging from pharmaceuticals to materials science. wikipedia.org The reactivity of the carbon-halogen bond is central to their utility, allowing for a diverse array of transformations.
Within this broad class of compounds, This compound represents a highly functionalized and synthetically valuable molecule. It belongs to the subgroup of polyhalogenated dimethoxybenzenes, which are characterized by the presence of two or more halogen atoms and two methoxy (B1213986) groups on a benzene (B151609) ring. The specific arrangement of a bromine atom at the 2-position, an iodine atom at the 4-position, and methoxy groups at the 1- and 3-positions imparts unique reactivity to this compound.
The presence of two different halogens, bromine and iodine, on the same aromatic ring is a key feature. In many catalytic reactions, the carbon-iodine bond is more reactive than the carbon-bromine bond. This differential reactivity allows for selective transformations at the iodine-bearing position while leaving the bromine atom intact for subsequent reactions. This orthogonality is a powerful tool for synthetic chemists, enabling the stepwise construction of complex molecules. For instance, in Sonogashira couplings, the iodine end of a mixed aryl halide like 1-bromo-4-iodobenzene (B50087) can be selectively coupled with a terminal acetylene (B1199291) at room temperature, preserving the bromine for later functionalization. wikipedia.org
The dimethoxybenzene core also plays a crucial role. The electron-donating nature of the methoxy groups activates the aromatic ring towards electrophilic substitution and influences the regioselectivity of reactions. This electronic effect, combined with the steric hindrance imposed by the substituents, provides a high degree of control over chemical transformations.
Significance of Dihalo-dimethoxybenzene Scaffolds in Modern Chemical Research
Dihalo-dimethoxybenzene scaffolds are pivotal intermediates in the synthesis of a wide range of organic molecules with important biological and material properties. Their significance stems from their ability to participate in a multitude of cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds.
These scaffolds are particularly valuable in the synthesis of:
Natural Products and Bioactive Molecules: Many complex natural products and pharmaceuticals contain substituted aromatic rings. Dihalo-dimethoxybenzenes serve as key starting materials for the construction of these intricate structures. For example, methoxylated derivatives of polychlorinated biphenyls (PCBs), which are important for toxicological studies, can be synthesized from dimethoxy haloarenes. nih.gov
Functional Materials: The electronic properties of materials are heavily influenced by their molecular structure. The ability to precisely introduce different functional groups onto a dihalo-dimethoxybenzene scaffold allows for the fine-tuning of the electronic and photophysical properties of organic materials used in applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). For instance, polycarbazole derivatives incorporating dimethoxybenzene units have been explored for their electrochemiluminescence performance. mdpi.com
Molecular Scaffolds for Libraries: In drug discovery and materials science, the generation of compound libraries with diverse structures is essential for screening and identifying lead compounds. Dihalo-dimethoxybenzene scaffolds provide a platform for creating such libraries through sequential and regioselective functionalization of the halogenated positions. researchgate.net
The utility of these scaffolds is exemplified by their use in various palladium-catalyzed cross-coupling reactions, including:
Suzuki Coupling: Reaction with boronic acids or esters to form biaryl compounds.
Sonogashira Coupling: Reaction with terminal alkynes to create aryl alkynes.
Heck Coupling: Reaction with alkenes to form substituted alkenes.
Buchwald-Hartwig Amination: Reaction with amines to form arylamines.
The differential reactivity of the C-I and C-Br bonds in molecules like this compound allows for a programmed sequence of these powerful bond-forming reactions.
Overview of Research Trajectories for Aryl Halide Building Blocks
The field of aryl halide chemistry is continuously evolving, with research focused on several key areas:
Development of Novel Catalytic Systems: A major thrust of current research is the development of more efficient, selective, and sustainable catalysts for the functionalization of aryl halides. This includes the use of earth-abundant metals as alternatives to precious metals like palladium, as well as the exploration of photocatalytic and electrocatalytic methods. acs.org
C-H Activation/Functionalization: Directly functionalizing the C-H bonds of aromatic rings is a highly atom-economical approach to building molecular complexity. Research is ongoing to develop methods that can selectively activate and functionalize specific C-H bonds in the presence of existing halogen substituents on an aryl halide.
Flow Chemistry: The use of continuous flow reactors for the synthesis and functionalization of aryl halides is gaining traction. Flow chemistry offers advantages in terms of safety, scalability, and precise control over reaction parameters, making it an attractive technology for both academic and industrial settings.
Late-Stage Functionalization: The ability to introduce functional groups into complex molecules at a late stage of a synthesis is highly desirable as it allows for the rapid generation of analogs for structure-activity relationship studies. Aryl halides are key precursors for many late-stage functionalization reactions.
Biocatalysis: The use of enzymes to catalyze reactions involving aryl halides is an emerging area of research. Biocatalysis offers the potential for highly selective and environmentally friendly transformations.
The continued exploration of these research trajectories will undoubtedly lead to new and innovative applications for aryl halide building blocks like this compound, further expanding their role in the creation of novel molecules with tailored functions.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H8BrIO2 |
|---|---|
Molecular Weight |
342.96 g/mol |
IUPAC Name |
3-bromo-1-iodo-2,4-dimethoxybenzene |
InChI |
InChI=1S/C8H8BrIO2/c1-11-6-4-3-5(10)8(12-2)7(6)9/h3-4H,1-2H3 |
InChI Key |
MIECUGGUIIEFDY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)I)OC)Br |
Origin of Product |
United States |
Synthetic Methodologies for 2 Bromo 4 Iodo 1,3 Dimethoxybenzene and Analogues
Direct Electrophilic Halogenation Strategies for Dimethoxybenzene Precursors
Direct halogenation of 1,3-dimethoxybenzene (B93181) is a primary route for synthesizing halogenated analogues. The success of this approach depends on the ability to control the regioselectivity of the bromination and iodination steps.
Electrophilic aromatic bromination is a fundamental method for preparing aryl bromides, which are valuable intermediates in organic synthesis. nih.gov For activated aromatic systems like 1,3-dimethoxybenzene, achieving high regioselectivity is crucial to avoid the formation of isomeric mixtures. wku.edu While traditional methods often use harsh reagents and catalysts, modern approaches focus on milder conditions and improved selectivity. wku.edu
One common reagent for regioselective bromination is N-Bromosuccinimide (NBS). nih.gov The use of NBS in solvents like acetonitrile (B52724) can enhance reaction rates and regioselectivity for activated arenes. wku.edu For instance, the bromination of 1,3-dimethoxybenzene can be directed to the highly activated 4-position. Other reagents and systems, such as tetraalkylammonium tribromides or NBS on a silica (B1680970) gel support, have also been developed to favor para-bromination. nih.gov
| Substrate | Reagent | Conditions | Major Product | Selectivity |
|---|---|---|---|---|
| 1,3-Dimethoxybenzene | N-Bromosuccinimide (NBS) | Acetonitrile, 0 °C | 4-Bromo-1,3-dimethoxybenzene | High para-selectivity |
| Phenols | Tetraalkylammonium tribromides | - | para-Bromophenol | Highly para-selective nih.gov |
| Toluene Analogues | Bromine/Zeolites | - | para-Bromotoluene | High para-selectivity nih.gov |
The introduction of iodine onto the dimethoxybenzene ring also requires controlled conditions to achieve mono-iodination at the desired position. A green chemistry approach for the iodination of 1,3-dimethoxybenzene utilizes a system of elemental iodine (I₂) with 30% aqueous hydrogen peroxide (H₂O₂) under solvent-free conditions. This method efficiently yields 4-iodo-1,3-dimethoxybenzene. researchgate.net Another protocol involves the use of an active iodinating agent generated by electrolytic oxidation, which, when reacted with 1,3-dimethoxybenzene in acetonitrile, shows high selectivity for the mono-iodinated product over the di-iodinated product. google.com
It has been noted that in the iodination of 1,3-dimethoxybenzene, the 2-position is difficult to substitute due to orientational characteristics. google.com More advanced methods for sterically controlled iodination of arenes have been developed, which can provide access to regioisomers that are not favored by traditional electrophilic substitution. nih.gov
To synthesize 2-bromo-4-iodo-1,3-dimethoxybenzene, a sequential halogenation strategy is employed. This typically involves first iodinating 1,3-dimethoxybenzene to form 4-iodo-1,3-dimethoxybenzene. The iodine atom at the 4-position, along with the two methoxy (B1213986) groups, then directs the subsequent bromination. The bulky iodine atom can sterically hinder the adjacent positions, and the electronic effects of the substituents will favor bromination at the remaining activated ortho position, which is the 2-position. This controlled, stepwise introduction of the halogen atoms is critical for the successful synthesis of the target molecule.
Functional Group Interconversions for Bromine and Iodine Introduction
An alternative to direct C-H halogenation is the conversion of existing functional groups on the aromatic ring into bromine or iodine. These methods can offer excellent regioselectivity as the position of the incoming halogen is predetermined by the location of the precursor functional group.
Decarboxylative halogenation, also known as halodecarboxylation, is a powerful method for synthesizing aryl halides from the corresponding aryl carboxylic acids. acs.orgnih.gov This process involves the replacement of a carboxylic acid group with a halogen atom. acs.org This approach can provide regioisomers that are difficult to obtain through direct electrophilic halogenation. acs.org
For example, starting with a suitably substituted dimethoxybenzoic acid, such as 2,6-dimethoxybenzoic acid, a decarboxylative iodination can be performed to yield 2-iodo-1,3-dimethoxybenzene. iucr.org A general and catalytic method for the direct decarboxylative halogenation of (hetero)aryl carboxylic acids has been developed that can be used to synthesize bromo- or iodoarenes by leveraging an aryl radical intermediate. organic-chemistry.orgprinceton.eduenergyfrontier.us This method is operationally simple and can be applied to a broad scope of substrates, including electron-rich and electron-deficient systems. organic-chemistry.orgprinceton.edu
| Starting Material | Reagent/Catalyst System | Product | Reaction Type |
|---|---|---|---|
| 2,6-Dimethoxybenzoic acid | Iodobenzene diacetate in DMSO | 2-Iodo-1,3-dimethoxybenzene iucr.org | Iododecarboxylation |
| (Hetero)aryl carboxylic acids | Photoredox catalysis with halogen source | (Hetero)aryl bromides/iodides organic-chemistry.orgprinceton.edu | Unified Halodecarboxylation |
| Electron-poor aromatic acids | Cristol–Firth modification of Hunsdiecker reaction | Aryl halides | Halodecarboxylation acs.org |
Halogen exchange reactions, particularly the aromatic Finkelstein reaction, provide a route to substitute one halogen on an aryl ring with another. frontiersin.orgmanac-inc.co.jp This method is typically used to convert aryl bromides or chlorides into the more reactive aryl iodides. nih.gov While these reactions are challenging for aryl halides compared to alkyl halides, metal-mediated processes have been developed to facilitate this transformation. frontiersin.org
Copper-catalyzed systems are commonly employed for the conversion of aryl bromides to aryl iodides. nih.gov For instance, a catalyst system of copper(I) iodide with a diamine ligand can effectively convert a variety of aryl bromides into their corresponding iodides. nih.gov It's also possible to perform a "retro-Finkelstein" reaction, converting an aryl iodide to an aryl bromide, often using nickel-based catalysts. frontiersin.orgnih.gov A photo-induced, metal-free method for the iodination of aryl bromides has also been reported. frontiersin.orgnih.gov In the context of synthesizing this compound, one could envision starting with 2,4-dibromo-1,3-dimethoxybenzene and selectively converting the bromine at the 4-position to iodine.
Multi-step Convergent and Divergent Synthetic Routes
The construction of this compound is typically achieved through a multi-step linear or divergent sequence rather than a convergent approach, given the molecule's structure originating from a single benzene (B151609) ring core. A divergent strategy allows for the creation of multiple analogues from a common intermediate.
A plausible divergent synthesis begins with the commercially available precursor 1,3-dimethoxybenzene. This starting material can undergo either bromination or iodination in the first step, leading to two different monohalogenated intermediates: 2-bromo-1,3-dimethoxybenzene and 2-iodo-1,3-dimethoxybenzene (or the 4-halo isomer). Each of these intermediates can then be subjected to a second, different halogenation step to yield the final product. This approach also permits the synthesis of other dihalogenated analogues, such as dibromo- and diiodo-dimethoxybenzenes, from the same initial precursor.
Plausible Divergent Synthetic Pathways:
Pathway A: Bromination of 1,3-dimethoxybenzene followed by iodination of the resulting 4-bromo-1,3-dimethoxybenzene intermediate.
Pathway B: Iodination of 1,3-dimethoxybenzene to form 4-iodo-1,3-dimethoxybenzene, followed by bromination.
A key strategy for synthesizing this compound involves starting with an ortho-substituted precursor, which can simplify regiochemical outcomes. One effective method utilizes 2,6-dimethoxybenzoic acid. In this approach, the carboxylic acid group can be replaced by a halogen. For instance, 2-iodo-1,3-dimethoxybenzene has been synthesized from a mixture of 2,6-dimethoxybenzoic acid and iodobenzene diacetate in dimethyl sulfoxide (DMSO) at elevated temperatures iucr.orgnih.gov. Similarly, 2-bromo-1,3-dimethoxybenzene can be prepared from 2,6-dimethoxybenzoic acid via a halogenation-decarboxylation reaction rsc.org.
Once the ortho-monohalogenated intermediate (e.g., 2-bromo-1,3-dimethoxybenzene or 2-iodo-1,3-dimethoxybenzene) is formed, the second halogen can be introduced. The directing effects of the two methoxy groups and the existing halogen will guide the position of the incoming electrophile, typically to the C4 or C6 position.
Another advanced strategy involves directed ortho-lithiation. A directing group on the benzene ring can guide a strong base like n-butyllithium to selectively remove a proton from an adjacent ortho position. The resulting aryllithium species can then react with an electrophilic halogen source (e.g., I₂ or Br₂) to install a halogen at that specific site. While this method is powerful, the direct lithiation of 1,3-dimethoxybenzene can be complex, as lithiation can occur at the C2 or C4 position depending on kinetic versus thermodynamic control core.ac.uk. However, starting with an already substituted precursor can provide greater control.
Stereochemistry is not a primary concern for the synthesis of the planar aromatic molecule this compound. However, regiochemistry is of critical importance. The substitution pattern on the benzene ring is dictated by the directing effects of the substituents present in each step of the synthesis.
The two methoxy groups in the 1,3-position are activating, ortho-, para-directing groups masterorganicchemistry.com. In the starting material, 1,3-dimethoxybenzene, the positions ortho and para to both groups (C2, C4, and C6) are highly activated towards electrophilic aromatic substitution. The C4 and C6 positions are electronically equivalent, and the C2 position is sterically hindered by being flanked by two methoxy groups.
During the first halogenation of 1,3-dimethoxybenzene, substitution typically occurs at the C4 position due to its high activation and lower steric hindrance compared to the C2 position. This leads to the formation of 4-bromo-1,3-dimethoxybenzene or 4-iodo-1,3-dimethoxybenzene as the major product wku.eduresearchgate.netgoogle.com.
In the second halogenation step, the regiochemical outcome is determined by the combined directing effects of the two methoxy groups and the halogen already present. Halogens are deactivating but are also ortho-, para-directing. Therefore, in a molecule like 4-bromo-1,3-dimethoxybenzene, the incoming electrophile (e.g., an iodinating agent) will be directed to the positions that are ortho or para to the existing substituents. The C2 and C6 positions are the most activated sites for the subsequent substitution, leading to the desired 2,4-disubstituted product.
Catalytic Systems for Halogenation Reactions Relevant to this compound
The introduction of halogens onto an aromatic ring, especially a highly activated one like 1,3-dimethoxybenzene, can often be achieved with molecular halogens. However, for less reactive substrates or to improve selectivity and reaction conditions, catalytic systems are employed libretexts.orgwikipedia.org.
Lewis Acid Catalysts: For standard electrophilic bromination, Lewis acids such as iron(III) bromide (FeBr₃) or aluminum bromide (AlBr₃) are commonly used. These catalysts polarize the Br-Br bond, creating a more potent electrophile that is attacked by the aromatic ring libretexts.org.
Iodination Systems: Direct iodination with I₂ is often an endothermic and reversible process. Therefore, an oxidizing agent is typically required to generate a more powerful electrophilic iodine species ("I⁺") wikipedia.org. Common systems include iodine in the presence of nitric acid or a mixture of iodine and potassium iodate in concentrated sulfuric acid wikipedia.org.
Transition Metal Catalysis: Modern synthetic methods increasingly rely on transition metal catalysts, such as rhodium (Rh) and palladium (Pd), which can facilitate C-H bond activation and functionalization with high regioselectivity.
Rhodium (Rh) Catalysis: Rhodium(III) complexes have been shown to be effective catalysts for the direct ortho-bromination and iodination of various aromatic compounds. These reactions proceed through a C-H bond activation mechanism, often directed by a chelating group on the substrate nih.govnih.govcolumbia.edusnnu.edu.cnescholarship.org. This approach allows for the installation of a halogen at a position that might be difficult to access through classical electrophilic substitution.
Palladium (Pd) Catalysis: Palladium catalysts are widely used in cross-coupling reactions and have also been applied to C-H halogenation. These methods can involve oxidative interception of Mizoroki-Heck intermediates or electrochemical oxidation to generate halonium ions in situ nih.govresearchgate.netru.nlnih.gov.
Below is a table summarizing various catalytic and reagent systems relevant to the halogenation of benzene derivatives.
| Halogenation Type | Reagent(s) | Catalyst/Additive | Key Features |
|---|---|---|---|
| Bromination | Br₂ | FeBr₃ or AlBr₃ | Classical electrophilic aromatic substitution; generates a strong electrophile. libretexts.org |
| Bromination | N-Bromosuccinimide (NBS) | Acid catalyst (e.g., H₂SO₄) | Provides a source of electrophilic bromine under milder conditions. wku.edu |
| Iodination | I₂ | Oxidizing agent (e.g., HNO₃, HIO₃) | Overcomes the low reactivity of I₂ by generating an "I⁺" species. wikipedia.org |
| Iodination | N-Iodosuccinimide (NIS) | Acid catalyst (e.g., H₂SO₄) | Common laboratory reagent for electrophilic iodination. wikipedia.org |
| Ortho-Halogenation | NBS or NIS | Rh(III) complexes | Achieves high regioselectivity for the ortho position via C-H activation. nih.govnih.govsnnu.edu.cn |
| Halogenation | Various | Pd complexes | Versatile for various C-H functionalizations, including halogenation. nih.govresearchgate.net |
Reactivity and Mechanistic Investigations of 2 Bromo 4 Iodo 1,3 Dimethoxybenzene
Selective Cross-Coupling Reactions at Bromine and Iodine Centers
The presence of both a bromine and an iodine atom on the aromatic ring of 2-bromo-4-iodo-1,3-dimethoxybenzene allows for selective functionalization. The differing reactivities of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds are the basis for this selectivity, with the C-I bond being generally more reactive in palladium-catalyzed cross-coupling reactions.
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govnih.gov In the context of dihalogenated substrates like this compound, the selective reaction at the more labile C-I bond is often achievable.
Suzuki Coupling: This reaction involves the coupling of an organoboron compound with an organic halide. For substrates like this compound, the Suzuki reaction can be tuned to selectively occur at the iodine-bearing position.
Heck Reaction: The Heck reaction is the palladium-catalyzed coupling of an unsaturated halide with an alkene. organic-chemistry.org Similar to other palladium-catalyzed reactions, the greater reactivity of the C-I bond allows for selective Heck coupling at the 4-position of the dimethoxybenzene core.
Sonogashira Coupling: This reaction couples terminal alkynes with aryl or vinyl halides. organic-chemistry.org The Sonogashira coupling of this compound can be directed to the iodo-substituted carbon, enabling the synthesis of various substituted alkynes. organic-chemistry.orgresearchgate.net The use of copper(I) as a co-catalyst is common in Sonogashira reactions, although copper-free conditions have also been developed. organic-chemistry.orgresearchgate.net The reactivity of the C-I bond is generally higher than the C-Br bond in these reactions. researchgate.netthalesnano.com
Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction | Description | Typical Reactants | Selectivity with this compound |
|---|---|---|---|
| Suzuki Coupling | Forms a new carbon-carbon bond. | Organoboron compound, organic halide | Preferential reaction at the C-I bond. |
| Heck Reaction | Couples an unsaturated halide with an alkene. organic-chemistry.org | Alkene, organic halide | Selective coupling at the C-I bond. organic-chemistry.org |
| Sonogashira Coupling | Couples a terminal alkyne with an aryl or vinyl halide. organic-chemistry.org | Terminal alkyne, organic halide | Preferential reaction at the C-I bond. organic-chemistry.org |
Nickel-catalyzed cross-coupling reactions have emerged as a powerful alternative and complement to palladium-catalyzed methods. nih.gov These reactions can sometimes offer different reactivity patterns and can be more cost-effective. In the case of bromo(iodo)arenes, nickel catalysis can be employed for C(sp²)−C(sp³) cross-electrophile coupling, showing excellent selectivity for the C-I bond. researchgate.net This allows for the coupling of alkyl bromides at the iodo-position while leaving the bromo-substituent intact for subsequent transformations. researchgate.net
Copper-catalyzed reactions represent another important class of cross-coupling methodologies. While often used as a co-catalyst in reactions like the Sonogashira coupling, copper can also independently catalyze various transformations. The specific applications and selectivity of copper-catalyzed reactions with this compound would depend on the specific reaction conditions and coupling partners employed.
The differential reactivity of the bromine and iodine substituents on the 1,3-dimethoxybenzene (B93181) core allows for "orthogonal" or sequential functionalization. The more reactive C-I bond can be selectively targeted in a primary coupling reaction, leaving the C-Br bond available for a subsequent, different coupling reaction. This stepwise approach enables the synthesis of complex, highly substituted aromatic compounds from a single, readily available starting material.
Nucleophilic Aromatic Substitution (SNAr) on Activated Halogenated Dimethoxybenzenes
Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. youtube.commasterorganicchemistry.com This reaction is facilitated by the presence of electron-withdrawing groups on the aromatic ring. masterorganicchemistry.comyoutube.com The methoxy (B1213986) groups in this compound are electron-donating, which generally disfavors classical SNAr reactions.
However, the nature of the halogen can influence reactivity. While typically halogens are the leaving group, the reaction mechanism involves the attack of a nucleophile on the aromatic ring. youtube.comyoutube.com For SNAr to occur, the aromatic ring needs to be electron-poor. masterorganicchemistry.com Therefore, direct SNAr on this compound under standard conditions is not a primary reaction pathway.
Directed Ortho Metalation (DoM) Strategies with the Dimethoxybenzene Moiety
Directed ortho metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic compounds. wikipedia.orgorganic-chemistry.org This strategy relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. wikipedia.orgbaranlab.org The methoxy groups in 1,3-dimethoxybenzene are known to be effective DMGs. wikipedia.org
In the case of this compound, the two methoxy groups are situated to direct metalation to the C2 position, which is already substituted with a bromine atom. baranlab.org However, DoM can be a complex process, and the presence of the halogens would significantly influence the outcome. The relative directing ability of the methoxy groups and potential halogen-metal exchange reactions would need to be considered. uwindsor.caunblog.fr The reaction of an alkyllithium reagent could potentially lead to lithiation at a position ortho to one of the methoxy groups, followed by reaction with an electrophile. organic-chemistry.org The precise regioselectivity would depend on the specific base, solvent, and temperature used. unblog.fr
Radical Reactions Involving the Aryl Halide Functionalities
The aryl halide functionalities of this compound are the primary sites for initiating radical reactions. The significant difference in the carbon-iodine (C-I) and carbon-bromine (C-Br) bond dissociation energies is a key determinant of its reactivity. The C-I bond is considerably weaker than the C-Br bond, making it more susceptible to homolytic cleavage to form an aryl radical. This selective activation is a cornerstone of its utility in radical-mediated transformations.
Commonly, the generation of an aryl radical from this compound can be initiated through various methods, including photolysis, radiolysis, or the use of radical initiators. Once formed, the 2-bromo-4-(•)-1,3-dimethoxybenzene radical can participate in a variety of reactions, such as hydrogen atom abstraction, addition to multiple bonds, or electron transfer processes.
Research into the radical reactions of analogous dihalogenated aromatic compounds has provided insights into the potential reactivity of this compound. For instance, studies on similar bromo-iodo-substituted benzenes have demonstrated the feasibility of selective C-I bond cleavage under radical conditions to afford iodo-dehalogenated products or to initiate cascade reactions. The electron-donating nature of the two methoxy groups at positions 1 and 3 would be expected to influence the stability and reactivity of the resulting aryl radical, potentially affecting reaction rates and product distributions.
Below is a table summarizing typical bond dissociation energies (BDEs) for relevant bonds, illustrating the basis for the selective reactivity of the C-I bond.
| Bond | Typical Bond Dissociation Energy (kcal/mol) |
| C-I (in Aryl systems) | ~65-70 |
| C-Br (in Aryl systems) | ~80-85 |
| C-H (in Aryl systems) | ~110-113 |
Note: These are generalized values and can vary based on the specific substitution pattern of the aromatic ring.
Computational Elucidation of Reaction Mechanisms for this compound Transformations
Computational chemistry offers a powerful lens through which to investigate the intricate details of reaction mechanisms involving this compound. Density Functional Theory (DFT) is a commonly employed method for such studies, providing a balance between computational cost and accuracy. These theoretical investigations can predict and rationalize the reactivity and selectivity observed experimentally.
For this compound, computational studies can elucidate several key aspects:
Bond Dissociation Energies (BDEs): As mentioned previously, the BDEs of the C-Br and C-I bonds are critical. Computational models can provide precise BDE values for this specific molecule, confirming the preferential cleavage of the C-I bond.
Geometry and Electronic Structure of Intermediates: The geometry and electronic properties, such as spin density distribution, of the 2-bromo-4-(•)-1,3-dimethoxybenzene radical intermediate can be calculated. This information is crucial for understanding its stability and subsequent reactivity. The electron-donating methoxy groups are expected to influence the electronic structure of the radical.
A hypothetical reaction pathway that could be investigated computationally is the initiation of a radical chain reaction via the homolysis of the C-I bond. A data table illustrating the type of information that could be generated from such a computational study is presented below.
| Parameter | Calculated Value (Hypothetical) |
| C-I Bond Dissociation Energy | 68.5 kcal/mol |
| C-Br Bond Dissociation Energy | 82.1 kcal/mol |
| Activation Energy for C-I Homolysis | 67.9 kcal/mol |
| Spin Density on C4 in Aryl Radical | +0.95 |
| Reaction Enthalpy for H-abstraction | -15.2 kcal/mol |
Note: The values in this table are illustrative and represent the type of data that would be obtained from a DFT study. They are not experimental values.
Through such computational investigations, a detailed, atomistic-level understanding of the transformations of this compound can be achieved, guiding the design of new synthetic methodologies and the prediction of reaction outcomes.
Applications As a Versatile Synthetic Building Block and Molecular Scaffold
Precursor in the Synthesis of Complex Aromatic Architectures
The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in 2-Bromo-4-iodo-1,3-dimethoxybenzene is a cornerstone of its utility as a synthetic precursor. The C-I bond is significantly more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions than the C-Br bond. This reactivity difference allows for selective, sequential functionalization of the aromatic ring.
Chemists can exploit this property to introduce a variety of substituents at the 4-position via reactions like Suzuki, Stille, Sonogashira, or Buchwald-Hartwig couplings, while leaving the bromine atom at the 2-position intact for subsequent transformations. nih.gov This stepwise approach is crucial for the controlled and regioselective synthesis of highly substituted aromatic compounds that would be challenging to prepare using other methods.
For instance, a typical synthetic sequence might involve an initial Sonogashira coupling of an alkyne at the iodine-bearing position, followed by a Suzuki coupling of a boronic acid at the bromine-bearing position. This one-pot, two-step process, facilitated by the distinct reactivity of the two halogen atoms, allows for the efficient construction of complex, unsymmetrically substituted benzene (B151609) derivatives. nih.gov
Table 1: Comparison of Carbon-Halogen Bond Dissociation Energies
| Bond | Bond Dissociation Energy (kcal/mol) | Relative Reactivity in Pd-Catalyzed Coupling |
| C-I | ~65 | Highest |
| C-Br | ~81 | Intermediate |
| C-Cl | ~96 | Lowest |
This table illustrates the fundamental principle behind the selective reactivity of di-haloaromatic compounds.
Role in Diversity-Oriented Synthesis of Heterocyclic Frameworks
Diversity-oriented synthesis (DOS) aims to generate libraries of structurally diverse small molecules for high-throughput screening in drug discovery and chemical biology. nih.gov The ability to introduce multiple points of diversity from a single, readily accessible starting material is a key tenet of DOS. This compound is an ideal scaffold for such strategies.
Starting with this di-halogenated building block, a primary diversification can be achieved through the selective coupling at the iodine position. A second diversification step can then be performed at the bromine position. Furthermore, the methoxy (B1213986) groups can be demethylated to phenols, which can then be functionalized, adding another layer of diversity.
This multi-faceted reactivity allows for the rapid generation of a wide array of heterocyclic frameworks. For example, after a sequential cross-coupling to introduce nitrogen- or oxygen-containing side chains, intramolecular cyclization reactions can be triggered to form various heterocyclic rings, such as furans, pyrroles, or indoles. The specific heterocyclic system formed can be controlled by the nature of the coupled fragments and the reaction conditions employed.
Utilization in the Construction of Bridged and Fused Ring Systems
The construction of bridged and fused polycyclic systems often relies on precursors that can undergo intramolecular cyclization reactions. Derivatives of this compound are well-suited for this purpose. After selective functionalization of the bromo and iodo positions with appropriate reactive partners, subsequent intramolecular reactions can lead to the formation of complex three-dimensional structures.
For example, the introduction of two pendant olefinic chains via sequential cross-coupling reactions could set the stage for a ring-closing metathesis (RCM) reaction to form a bridged system. Alternatively, the introduction of groups capable of undergoing intramolecular Friedel-Crafts or related cyclization reactions can lead to the formation of fused aromatic systems. The strategic placement of the methoxy groups can also influence the regioselectivity of these cyclizations.
Development of Novel Organometallic Precursors and Ligands
The halogen atoms on this compound provide handles for the synthesis of novel organometallic reagents and ligands. beilstein-journals.org Grignard reagents or organolithium species can be selectively formed at the more reactive iodine position through halogen-metal exchange. These organometallic intermediates can then be used in a variety of subsequent reactions, such as additions to carbonyls or as nucleophiles in substitution reactions.
Furthermore, the introduction of phosphine (B1218219) or other coordinating groups via cross-coupling reactions can transform the this compound scaffold into a pincer-type or other multidentate ligand. The specific arrangement of the coordinating atoms and the electronic properties of the aromatic backbone, tuned by the methoxy groups, can be used to modulate the catalytic activity and selectivity of the resulting metal complexes. The synthesis of a library of such ligands with systematic variations can be a powerful tool in the development of new catalysts for a wide range of chemical transformations. nih.gov
Integration into Polycyclic Aromatic Compounds and Extended π-Systems
Polycyclic aromatic compounds (PACs) and extended π-systems are of significant interest for their applications in materials science, particularly in the field of organic electronics. The synthesis of these materials often involves the coupling of smaller aromatic building blocks. This compound can serve as a key component in the construction of such systems.
Ullmann-type homocoupling reactions, for example, can be employed to generate biphenyl (B1667301) structures from iodo-aromatic precursors. nsf.gov By first performing a selective reaction at the bromine position and then subjecting the resulting product to an Ullmann coupling, extended, unsymmetrical π-systems can be constructed.
Moreover, sequential Sonogashira couplings can be used to introduce multiple alkyne units, which can then undergo further cyclization reactions, such as Bergman or Scholl cyclizations, to generate larger polycyclic aromatic hydrocarbons. researchgate.net The methoxy groups on the starting material can be retained to influence the solubility and electronic properties of the final material or can be converted to other functional groups to tune the material's characteristics.
Advanced Analytical and Structural Characterization Methodologies
X-ray Crystallography for Solid-State Structure Elucidation of Dihalo-dimethoxybenzenes
Analysis of Intermolecular Interactions (e.g., Halogen Bonding, C-H...π)
The solid-state packing of dihalo-dimethoxybenzenes is significantly influenced by a variety of non-covalent interactions, including halogen bonds and C-H...π interactions.
Halogen Bonding:
C-H...π Interactions:
These interactions involve a hydrogen atom bonded to a carbon atom interacting with the electron cloud of an aromatic ring. C-H...π interactions, though generally considered weak, play a role in the stabilization of crystal structures by influencing the packing of molecules. researchgate.netvu.nl They can act in concert with other non-covalent forces to direct the three-dimensional assembly. researchgate.net
Conformational Analysis of the Dimethoxy Groups
The orientation of the two methoxy (B1213986) groups relative to the benzene (B151609) ring is a key conformational feature. The planarity of the molecule can be influenced by intramolecular interactions. For instance, in some related structures, intramolecular O—H···O hydrogen bonds have been observed, contributing to a planar molecular conformation. researchgate.net The spatial arrangement of the methoxy groups can also be influenced by steric effects from the adjacent bulky halogen atoms. Computational and spectroscopic methods, such as Nuclear Overhauser Effect (NOE) spectroscopy, are valuable tools for investigating the predominant conformers in solution. mdpi.com
Advanced Spectroscopic Techniques for Structural Assignment
Spectroscopic methods are indispensable for confirming the identity and purity of 2-Bromo-4-iodo-1,3-dimethoxybenzene.
High-Resolution NMR Spectroscopy for Isomeric Purity and Regiochemistry
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for establishing the precise connectivity of atoms and the regiochemistry of substitution on the benzene ring.
¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms. For a related compound, 1-bromo-2,4-dimethoxybenzene, the proton signals for the methoxy groups appear as distinct singlets, and the aromatic protons show characteristic splitting patterns (doublets and doublet of doublets) that confirm their relative positions. chemicalbook.com Similar distinct signals would be expected for this compound, allowing for unambiguous assignment.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments. In 1-bromo-2,4-dimethoxybenzene, distinct signals are observed for the methoxy carbons and the six aromatic carbons, with the carbon atoms bonded to the halogens showing characteristic shifts. chemicalbook.com This technique is crucial for confirming the substitution pattern and assessing isomeric purity.
Table 1: Representative ¹H and ¹³C NMR Data for a Related Dihalo-dimethoxybenzene
| Compound Name | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
|---|---|---|
| 4-bromo-1,2-dimethoxybenzene | 7.03 (dd, J = 8.6, 2.4 Hz, 1H), 6.98 (d, J = 2.5 Hz, 1H), 6.74 (d, J = 8.6 Hz, 1H), 3.87 (s, 3H), 3.86 (s, 3H) | Not explicitly provided in search results |
| 1-bromo-2,4-dimethoxybenzene | 7.40 (d, J = 8.7 Hz, 1H), 6.49 (d, J = 2.7 Hz, 1H), 6.40 (dd, J = 8.7, 2.7 Hz, 1H), 3.87 (s, 3H), 3.79 (s, 3H) | 160.34, 156.64, 133.26, 105.99, 102.54, 100.07, 56.25, 55.68 |
Data sourced from supporting information of chemical publications. rsc.org
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight and confirm the elemental composition of a compound. The high-resolution mass spectrum of this compound would show a molecular ion peak corresponding to its exact mass. The isotopic pattern of the molecular ion is particularly informative due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in nearly equal abundance) and iodine (monoisotopic at ¹²⁷I).
The fragmentation pattern in the mass spectrum provides structural clues. Common fragmentation pathways for halogenated aromatic compounds include the cleavage of the carbon-halogen bond. youtube.comnist.gov For this compound, the loss of a bromine radical or an iodine radical would lead to characteristic fragment ions.
Chromatographic and Separation Science Methodologies for Purification and Analysis
Chromatographic techniques are essential for the purification of this compound from reaction mixtures and for the analysis of its purity.
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a common method for the analysis and purification of aromatic compounds. sielc.com A C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water is often effective. spectralabsci.com The addition of a small amount of acid, like formic acid, can improve peak shape and is compatible with mass spectrometric detection. sielc.com The use of specialized linkers has also been shown to improve HPLC purification of certain classes of molecules. rsc.org
Gas Chromatography (GC): GC, particularly when coupled with a mass spectrometer (GC-MS), is a powerful technique for analyzing volatile compounds like dihalo-dimethoxybenzenes. rsc.org Comprehensive two-dimensional gas chromatography (GCxGC) can provide even higher resolution for complex mixtures. nih.govnih.gov The choice of the stationary phase in the GC column is critical for achieving good separation of isomers.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is an indispensable method for determining the purity of "this compound" and for the separation of any potential impurities. A common approach for this non-volatile, substituted aromatic compound is reverse-phase HPLC. In this technique, the stationary phase is nonpolar (typically a C18-bonded silica), and the mobile phase is a more polar solvent mixture.
The separation mechanism is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. Due to its significant hydrophobicity, "this compound" will have a strong affinity for the C18 stationary phase. The elution of the compound is achieved by using a mobile phase that is sufficiently nonpolar to displace it from the column. A mixture of acetonitrile and water is a frequently utilized mobile phase for such analyses. sielc.com The organic component (acetonitrile) is the strong solvent, and by adjusting its proportion in the aqueous mixture, the retention time of the compound can be controlled.
To ensure sharp and symmetrical peaks, a small amount of an acid, such as phosphoric acid or formic acid, is often added to the mobile phase. sielc.com This helps to suppress the ionization of any residual silanol (B1196071) groups on the silica (B1680970) support of the stationary phase, which could otherwise lead to peak tailing. Detection is typically performed using a UV detector, as the benzene ring in the molecule is a strong chromophore.
A hypothetical HPLC method for the purity assessment of "this compound" is detailed in the interactive table below.
Table 1: Illustrative HPLC Parameters for Purity Analysis of this compound
| Parameter | Value |
|---|---|
| Column | C18, 4.6 mm x 250 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Expected Retention Time | 8.5 minutes |
Gas Chromatography (GC) for Volatile Product Analysis
Gas Chromatography (GC) is a premier technique for the analysis of volatile and semi-volatile compounds. It is particularly useful for identifying and quantifying any volatile by-products or residual starting materials from the synthesis of "this compound". The compound itself, being a substituted benzene, has sufficient volatility to be analyzed by GC, especially with a heated injection port and a temperature-programmed column oven.
In a typical GC analysis, a small amount of the sample, dissolved in a volatile solvent, is injected into a heated inlet, where it is vaporized. An inert carrier gas (such as helium or nitrogen) then sweeps the vaporized sample onto a long, thin capillary column. The column is coated with a stationary phase that interacts with the components of the sample to different extents, leading to their separation. For aromatic compounds, a common choice for the stationary phase is a non-polar or mid-polar polysiloxane, such as a 5% phenyl-methylpolysiloxane.
As the separated components exit the column, they are detected by a suitable detector. A Flame Ionization Detector (FID) provides excellent sensitivity for organic compounds, while a Mass Spectrometer (MS) offers the added advantage of providing structural information, allowing for the definitive identification of the analyte and any impurities. thermofisher.com A temperature program, where the column temperature is gradually increased, is often employed to ensure the efficient elution of all components, from the most volatile to the least volatile. nih.gov
An illustrative GC-MS method for the analysis of "this compound" is presented in the interactive table below.
Table 2: Illustrative GC-MS Parameters for Volatile Analysis of this compound
| Parameter | Value |
|---|---|
| Column | 5% Phenyl-Methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at 1.2 mL/min (constant flow) |
| Inlet Temperature | 280 °C |
| Injection Volume | 1 µL (split ratio 50:1) |
| Oven Program | Initial 100 °C, hold 2 min; ramp at 15 °C/min to 300 °C, hold 5 min |
| Detector | Mass Spectrometer |
| MS Source Temp. | 230 °C |
| MS Quad Temp. | 150 °C |
| Scan Range | 40-550 m/z |
Computational and Theoretical Studies of 2 Bromo 4 Iodo 1,3 Dimethoxybenzene
Density Functional Theory (DFT) Calculations for Electronic Structure and Stability
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic properties of molecules. diva-portal.orgdiva-portal.org For 2-Bromo-4-iodo-1,3-dimethoxybenzene, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), can determine the molecule's optimized ground-state geometry and electronic distribution. researchgate.net
Table 1: Calculated Geometric Parameters for this compound This table presents hypothetical, yet scientifically plausible, data derived from typical DFT calculations for similar halogenated aromatic compounds.
| Parameter | Atoms Involved | Calculated Value |
|---|---|---|
| Bond Length | C4-I | ~2.11 Å |
| Bond Length | C2-Br | ~1.92 Å |
| Bond Length | C1-O(CH3) | ~1.36 Å |
| Bond Length | C3-O(CH3) | ~1.36 Å |
| Bond Angle | C3-C4-C5 | ~121.5° |
| Bond Angle | C1-C2-C3 | ~118.0° |
| Dihedral Angle | C2-C1-O-C(H3) | ~5.0° (near planar) |
Molecular Dynamics Simulations for Conformational Flexibility
While DFT calculations provide a static image of the most stable structure, Molecular Dynamics (MD) simulations offer a view of the molecule's behavior over time. frontiersin.org For this compound, MD simulations are particularly useful for exploring the conformational flexibility arising from the rotation of the two methoxy (B1213986) (-OCH₃) groups around their bonds to the aromatic ring.
An MD simulation would involve:
System Setup : Placing the molecule in a simulated environment, often a "box" of solvent molecules like water or a nonpolar solvent to mimic experimental conditions.
Force Field Application : Using a classical force field (a set of equations and parameters that describe the potential energy of the system) to calculate the forces on each atom.
Integration : Solving Newton's equations of motion to propagate the positions and velocities of the atoms over short time steps (femtoseconds).
By analyzing the trajectory from an MD simulation, researchers can understand the rotational barriers of the C-O bonds, identify the most populated conformational states, and determine the timescale of transitions between them. This provides insight into how the molecule's shape fluctuates under thermal energy, which can be crucial for its interaction with other molecules, such as enzymes or reactants.
Prediction of Reactivity and Regioselectivity through Frontier Molecular Orbital Theory
Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool used to predict the reactivity and regioselectivity of chemical reactions. wuxiapptec.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. researchgate.net
For this compound:
HOMO : The energy and spatial distribution of the HOMO indicate the molecule's ability to donate electrons, making it susceptible to attack by electrophiles. The electron-donating methoxy groups significantly raise the energy of the HOMO and concentrate its density on the aromatic ring, particularly at the positions ortho and para to them. The position C6, being para to one methoxy group and ortho to the other, is expected to have the highest HOMO coefficient, making it the most likely site for electrophilic aromatic substitution.
LUMO : The energy and distribution of the LUMO indicate the molecule's ability to accept electrons, highlighting sites susceptible to nucleophilic attack. The electron-withdrawing halogens lower the LUMO energy and concentrate its density on the carbon atoms to which they are attached (C2 and C4). This suggests that nucleophilic attack, particularly in the context of metal-catalyzed cross-coupling reactions, would preferentially occur at these positions.
The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity. The distinct electronic influences of the bromo and iodo substituents can be used to predict regioselectivity in reactions like Suzuki or Stille coupling, where oxidative addition to the C-I bond is typically favored over the stronger C-Br bond.
Table 2: Calculated Frontier Orbital Energies This table presents hypothetical, yet scientifically plausible, energy values derived from FMO analysis.
| Orbital | Energy (eV) | Implication |
|---|---|---|
| HOMO | -5.85 eV | Site of electrophilic attack (electron donation) |
| LUMO | -0.95 eV | Site of nucleophilic attack (electron acceptance) |
| HOMO-LUMO Gap | 4.90 eV | Indicator of chemical reactivity and stability |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Space Exploration
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity or a specific chemical property. nih.gov While a QSAR model cannot be built for a single compound, this compound could serve as a template or a data point within a larger set of analogs for such a study.
A hypothetical QSAR study involving this compound would follow these steps: nih.gov
Dataset Assembly : A series of structurally related polysubstituted benzene (B151609) derivatives would be synthesized or identified, with this compound being one member.
Activity Measurement : A specific biological activity (e.g., enzyme inhibition, receptor binding affinity) would be experimentally measured for all compounds in the dataset.
Descriptor Calculation : For each molecule, a set of numerical descriptors representing its physicochemical properties would be calculated. These can include electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP) parameters.
Model Development : Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a mathematical equation that links the descriptors to the observed activity.
Such a model could then be used to predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent compounds and exploring the relevant chemical space efficiently. frontiersin.orgnih.gov
Advanced Quantum Chemical Methods for Halogen-Substituted Aromatic Systems
While DFT is a versatile tool, more advanced and computationally intensive methods are sometimes required for highly accurate descriptions of halogen-substituted aromatic systems. mhggroupberkeley.com The presence of a heavy element like iodine and the potential for subtle non-covalent interactions necessitate methods that can precisely account for electron correlation and relativistic effects.
Coupled-Cluster (CC) Theory : Methods like CCSD(T) (Coupled Cluster with Single, Double, and perturbative Triple excitations) are considered the "gold standard" in quantum chemistry for calculating accurate energies. They provide benchmark-quality data for reaction barriers and interaction energies, although their high computational cost limits them to smaller systems.
Multi-Reference Methods : In cases where the electronic structure is not well-described by a single determinant (e.g., in excited states or at transition states), multi-reference methods like CASSCF or MRCI are necessary.
Relativistic Effects : For heavy elements like iodine, the velocities of core electrons are a significant fraction of the speed of light, leading to relativistic effects that can influence valence electron properties, such as bond lengths and energies. Calculations on this compound can incorporate these effects through methods like the Douglas-Kroll-Hess (DKH) Hamiltonian or by using relativistic effective core potentials (ECPs).
Symmetry-Adapted Perturbation Theory (SAPT) : To accurately study non-covalent interactions, such as potential halogen bonding involving the iodine or bromine atoms, SAPT can be used. It decomposes the total interaction energy into physically meaningful components like electrostatics, exchange, induction, and dispersion, providing deep insight into the nature of the intermolecular forces. mdpi.com
These advanced methods are crucial for validating the results of more approximate methods like DFT and for providing definitive answers to complex questions regarding the reactivity and properties of halogenated compounds.
Future Research Directions and Emerging Paradigms
Sustainable and Green Chemistry Approaches for Synthesis
The development of environmentally benign and sustainable methods for the synthesis of halogenated compounds like 2-Bromo-4-iodo-1,3-dimethoxybenzene is a paramount goal for modern organic chemistry. researchgate.net Traditional halogenation methods often involve harsh reagents and generate significant waste. researchgate.net Future research will focus on several key areas to address these challenges.
A significant trend is the move towards using safer and more easily handled halide salts as halogenating agents. rsc.org This is a departure from conventional methods that often employ hazardous elemental halogens. The development of oxidative halogenation processes that can utilize these nucleophilic halide sources is a promising avenue. rsc.org For instance, catalytic systems using vanadium and molybdenum complexes in high oxidation states have shown effectiveness in halogenating aromatic rings using halide salts and hydrogen peroxide as a green oxidizing agent. rsc.org
Furthermore, the use of visible light as a renewable energy source for promoting halogenation reactions is gaining traction. rsc.org Photocatalytic methods can enable the use of air as a benign oxidant and halide ions as the halogen source under ambient conditions, such as room temperature and in aqueous systems. rsc.org This approach not only minimizes the environmental impact but also offers a high degree of control and selectivity. rsc.org
The principles of green chemistry also extend to the choice of solvents and catalysts. Research is increasingly focused on using environmentally friendly solvents or even solvent-free reaction conditions. researchgate.netacs.org Moreover, the development of reusable catalysts, such as those supported on solid phases, will be crucial for improving the sustainability of these synthetic processes. rsc.org The ultimate aim is to create highly atom-economical reactions that maximize the incorporation of starting materials into the final product, thereby minimizing waste. rsc.orgmdpi.com
Flow Chemistry and Automated Synthesis of Halogenated Arenes
The transition from traditional batch synthesis to continuous flow chemistry represents a significant paradigm shift in the production of halogenated arenes. nih.gov Flow chemistry offers numerous advantages, including enhanced safety, better heat and mass transfer, and the ability to telescope multiple reaction steps into a single, continuous process. nih.goveuropa.eu These benefits are particularly relevant for halogenation reactions, which can be highly exothermic and require precise temperature control to avoid the formation of byproducts. europa.eu
Automated synthesis platforms, often integrated with flow reactors, are set to revolutionize the discovery and optimization of new reactions and molecules. solubilityofthings.comoxfordglobal.com These systems can perform numerous reactions in parallel, rapidly screening different catalysts, reagents, and reaction conditions to identify optimal synthetic routes. oxfordglobal.comnih.gov For a molecule like this compound, an automated system could efficiently explore various halogenation sequences and conditions to maximize yield and regioselectivity.
The integration of online analytical techniques, such as mass spectrometry, with flow chemistry setups allows for real-time reaction monitoring. researchgate.net This capability enables rapid optimization and provides valuable mechanistic insights. researchgate.net Furthermore, the development of cartridge-based automated synthesis systems simplifies the process, making sophisticated synthetic chemistry more accessible to a broader range of researchers. mendeley.com This technology utilizes pre-packed reagent cartridges and pre-programmed, optimized reaction protocols to streamline the synthesis of complex molecules. mendeley.com As these technologies mature, we can expect the synthesis of functionalized aromatic compounds to become significantly faster, more efficient, and more reproducible. solubilityofthings.comnih.gov
Photoredox and Electrochemistry in Derivatization
Photoredox catalysis and electrochemistry are emerging as powerful tools for the derivatization of halogenated arenes, offering mild and selective methods for forming new chemical bonds. nih.govacs.org These techniques utilize visible light or electricity, respectively, to generate reactive intermediates under controlled conditions, often avoiding the need for harsh reagents. rsc.orgresearchgate.net
Photoredox catalysis, in particular, has seen a surge in applications for C–H functionalization reactions. acs.orgnih.gov This approach can be used to activate specific C–H bonds in a molecule, allowing for the introduction of new functional groups with high regioselectivity. rsc.org For a substrate like this compound, photoredox catalysis could enable the selective functionalization of the remaining C–H positions on the aromatic ring, providing access to a wider range of derivatives. The process typically involves a photocatalyst that, upon excitation by light, initiates a single-electron transfer (SET) or hydrogen atom transfer (HAT) process to generate a radical intermediate, which then reacts with a suitable coupling partner. nih.govresearchgate.net
Electrochemistry offers a complementary approach for driving challenging chemical transformations. acs.org By applying an electrical potential, specific functional groups can be oxidized or reduced with high precision, enabling a variety of derivatization reactions. For polyhalogenated arenes, electrochemical methods could be employed for selective dehalogenation or for coupling reactions at specific halogenated sites. The absence of chemical oxidants or reductants makes electrochemistry an inherently green technology. acs.org
The combination of these techniques with other catalytic methods, such as transition metal catalysis, can lead to novel and powerful synthetic strategies. rsc.org For instance, a dual catalytic system combining photoredox and transition metal catalysis can achieve transformations that are not possible with either method alone. rsc.org
Expanding the Scope of Selective Functionalization
A major challenge in the chemistry of polyhalogenated arenes like this compound is achieving selective functionalization at a specific halogenated position or at one of the C-H bonds. acs.org Future research will focus on developing novel strategies to control regioselectivity with greater precision.
One promising approach is the use of noncovalent interactions to direct a catalyst to a specific site on the aromatic ring. nih.gov This "supramolecular" approach mimics the way enzymes achieve high selectivity in biological systems. nih.gov By designing catalysts or directing groups that form specific noncovalent interactions (e.g., hydrogen bonds, ionic interactions) with the substrate, it is possible to achieve functionalization at positions that are typically difficult to access, such as the meta or para positions. nih.gov
Another key area of research is the development of new catalytic systems that can differentiate between similar C-H or C-halogen bonds based on subtle electronic or steric differences. acs.orgnih.govresearchgate.net For instance, iridium complexes have been shown to selectively activate ortho-C–H bonds in alkylarenes through a transient insertion into a benzylic C–H bond. nih.govresearchgate.net Similarly, dinuclear gold catalysts have been developed for the highly para-selective C–H arylation of arenes. chemistryviews.org
The development of methods for the regioselective synthesis of functionalized, nonlinear polycyclic aromatic hydrocarbons (PAHs) is also an active area of research. nih.gov These methods often rely on highly regiospecific benzannulation and halogen displacement reactions. nih.gov Furthermore, organophotoredox catalysis is being explored for the selective dearomatization and functionalization of polycyclic arenes, which can lead to the creation of complex and valuable molecular frameworks. nih.govnih.govresearchgate.net
Computational Design of Novel Reactivity and Applications
Computational chemistry is becoming an indispensable tool for understanding and predicting the reactivity of organic molecules, including halogenated arenes. nih.govacs.org Density Functional Theory (DFT) and other quantum chemistry methods can be used to model reaction mechanisms, calculate reaction barriers, and predict the regioselectivity of chemical transformations. nih.govacs.orgresearchgate.net This information is invaluable for designing new catalysts and optimizing reaction conditions.
For a molecule like this compound, computational studies can help to rationalize the observed reactivity in cross-coupling and substitution reactions. By calculating properties such as atomic charges and Fukui functions, it is possible to predict which of the halogen atoms is more susceptible to nucleophilic or electrophilic attack. acs.orgresearchgate.net This predictive power can guide the experimental design of selective functionalization strategies.
Looking forward, the integration of computational design with automated synthesis and high-throughput screening will create a powerful closed-loop system for accelerated discovery. researchgate.netsolubilityofthings.comresearchgate.net Computational models can be used to generate virtual libraries of potential drug candidates or materials based on a starting scaffold like this compound. The most promising candidates can then be automatically synthesized and tested, and the experimental results can be fed back into the computational models to refine their predictive accuracy. This iterative cycle of design, synthesis, and testing has the potential to dramatically accelerate the pace of innovation in chemistry and materials science. biorxiv.org
Q & A
Advanced Research Question
- Chromatography : Use reverse-phase HPLC with a C18 column and gradient elution (MeCN:H₂O, 70:30 to 95:5) to separate halogenated isomers. Confirm purity via NMR (e.g., distinct aromatic proton splitting patterns) .
- Crystallization : Recrystallize from ethanol/water mixtures (4:1 v/v) at −20°C. The bulky iodine substituent enhances lattice stability, reducing co-crystallization of bromo-only analogs .
- Validation : Compare melting points (literature vs. observed) and HPLC retention times with authenticated standards .
How can conflicting NMR data (e.g., unexpected coupling patterns) be resolved when characterizing this compound?
Q. Methodological Answer
- Scenario : Aromatic protons may show complex splitting due to anisotropic effects from iodine.
- Solution :
- Note : Iodine’s quadrupolar moment may broaden signals; consider deuterated DMSO for better resolution .
What mechanistic insights explain the reactivity of this compound in Suzuki-Miyaura cross-coupling reactions?
Advanced Research Question
- Reactivity Hierarchy : Iodine undergoes oxidative addition with Pd(0) faster than bromine due to lower C–I bond dissociation energy (∼209 kJ/mol vs. ∼276 kJ/mol for C–Br).
- Experimental Design :
How do solvent polarity and temperature influence the regioselectivity of electrophilic substitution in this compound?
Basic Research Question
- Nitration Studies :
- Validation : Use isotopic labeling (e.g., in methoxy groups) and LC-MS to track substitution sites .
What safety protocols are essential when handling this compound, given limited toxicological data?
Basic Research Question
- PPE : Wear nitrile gloves, goggles, and a lab coat. Use a fume hood for all manipulations .
- First Aid :
- Waste Disposal : Halogenated waste must be segregated and treated via incineration with alkaline scrubbers .
How can computational modeling predict the compound’s behavior in photochemical reactions?
Advanced Research Question
- TD-DFT Calculations : Simulate UV-vis spectra (e.g., CAM-B3LYP/def2-TZVP) to identify low-energy excited states.
- Outcome : Predict whether iodine’s heavy atom effect enhances intersystem crossing (ISC) for triplet-state reactivity .
- Experimental Correlation : Compare computed λmax with experimental UV-vis data in MeOH .
What strategies resolve contradictions in catalytic activity when using this compound in metal-organic frameworks (MOFs)?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
